molecular formula C12H14N6O6 B11533425 4-nitrophenyl 4-(N'-nitrocarbamimidoyl)piperazine-1-carboxylate

4-nitrophenyl 4-(N'-nitrocarbamimidoyl)piperazine-1-carboxylate

Cat. No.: B11533425
M. Wt: 338.28 g/mol
InChI Key: UCMQGETTYLSNSU-UHFFFAOYSA-N
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Description

4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a nitrophenyl group, a nitrocarbamimidoyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with piperazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine and nitrophenyl derivatives.

Scientific Research Applications

4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, inhibiting their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. Molecular docking studies have shown significant binding modes with high dock scores against targets like DNA Gyrase A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITROPHENYL 4-[(Z)-N’-NITROCARBAMIMIDOYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a nitrophenyl group, a nitrocarbamimidoyl moiety, and a piperazine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H14N6O6

Molecular Weight

338.28 g/mol

IUPAC Name

(4-nitrophenyl) 4-[(Z)-N'-nitrocarbamimidoyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H14N6O6/c13-11(14-18(22)23)15-5-7-16(8-6-15)12(19)24-10-3-1-9(2-4-10)17(20)21/h1-4H,5-8H2,(H2,13,14)

InChI Key

UCMQGETTYLSNSU-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1/C(=N\[N+](=O)[O-])/N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(=N[N+](=O)[O-])N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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